2-Cyano-6-hydroxybenzothiazole
Overview
Description
2-Cyano-6-hydroxybenzothiazole is a chemical compound with the molecular formula C8H4N2OS . It has an average mass of 176.195 Da and a monoisotopic mass of 176.004440 Da . It is also known by other names such as 2-Benzothiazolecarbonitrile, 6-hydroxy- .
Molecular Structure Analysis
The molecule has a density of 1.5±0.1 g/cm3, a boiling point of 374.7±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has 3 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .Chemical Reactions Analysis
The condensation reaction between d-cysteine and 2-cyano-6-hydroxybenzothiazole, first used in the synthesis of d-luciferin, could proceed rapidly under physiological pH conditions in water .Physical And Chemical Properties Analysis
2-Cyano-6-hydroxybenzothiazole has a flash point of 180.4±25.7 °C and an index of refraction of 1.744 . It has a molar refractivity of 46.3±0.4 cm3, a polar surface area of 85 Å2, and a polarizability of 18.4±0.5 10-24 cm3 .Scientific Research Applications
Synthesis and Chemical Properties
2-Cyano-6-hydroxybenzothiazole (CBTOH) is a significant intermediate in the synthesis of D-luciferin, the natural substrate of firefly luciferases. A novel synthesis pathway for CBTOH has been developed starting from 1,4-benzoquinone and involving various chemical reactions. This synthesis pathway has importance for the production of D-luciferin, which is used extensively in bioluminescence-based applications (Meroni et al., 2009).
Fluorescence Properties
CBTOH exhibits unique fluorescence properties, which are influenced by solvent and acidity. This behavior is attributed to the deprotonation and protonation processes that occur in the excited state of the molecule, making CBTOH a potential candidate as a fluorescent probe for various applications (Jadhav et al., 2020).
Bioluminescence Applications
CBTOH enhances the luminescence in the horseradish peroxidase-catalyzed oxidation of certain compounds. This enhancement has been utilized in various assays, such as rapid assays for detecting specific antibodies against cytomegalovirus (Thorpe et al., 1985).
Potential in Cancer Research
CBTOH derivatives have shown antiproliferative properties against certain cancer cell lines, indicating their potential in cancer research and therapy. For instance, 2-(3,5-dihydroxyphenyl)-6-hydroxybenzothiazole has demonstrated significant growth inhibition in human breast cancer MDA-MB-231 cells (Rajabi, 2012).
Corrosion Inhibition
In addition to biomedical applications, CBTOH has been studied for its corrosion inhibition properties. It has shown promising results as an inhibitor for steel in acidic solutions, highlighting its potential in industrial applications (Danaee & Nikparsa, 2020).
Safety And Hazards
Future Directions
The condensation reaction between d-cysteine and 2-cyano-6-hydroxybenzothiazole, first used in the synthesis of d-luciferin, could proceed rapidly under physiological pH conditions in water . This reaction has potential applications in the site-specific labeling of proteins at the terminal cysteine residues .
properties
IUPAC Name |
6-hydroxy-1,3-benzothiazole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2OS/c9-4-8-10-6-2-1-5(11)3-7(6)12-8/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAVNBZDECKYOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432318 | |
Record name | 2-Cyano-6-hydroxybenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-6-hydroxybenzothiazole | |
CAS RN |
939-69-5 | |
Record name | 2-Cyano-6-hydroxybenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyano-6-hydroxybenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.